BenchChemオンラインストアへようこそ!

2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one

IGF-1R inhibitor Medicinal chemistry Kinase selectivity

2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one (CAS 7400-24-0) is a heterocyclic small molecule with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol. It belongs to the 2-aminopyrimidin-4-one class.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 7400-24-0
Cat. No. B15212401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one
CAS7400-24-0
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=CC(=O)NC(=N2)N
InChIInChI=1S/C9H14N4O/c10-9-12-7(5-8(14)13-9)11-6-3-1-2-4-6/h5-6H,1-4H2,(H4,10,11,12,13,14)
InChIKeyXQYIBHPUKPFWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one (CAS 7400-24-0): Core Chemical Identity and Procurement Context


2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one (CAS 7400-24-0) is a heterocyclic small molecule with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol [1]. It belongs to the 2-aminopyrimidin-4-one class. A vendor datasheet reports its application as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) . This compound is of potential interest to medicinal chemistry programs targeting IGF-1R-driven pathways.

Procurement Risk: Why 2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one Cannot Be Generically Substituted by Close Analogs


Generic substitution of pyrimidin-4-one analogs, such as 2-amino-6-cyclopentyl-3H-pyrimidin-4-one (CAS 199863-76-8) or 6-(cyclopentylamino)-5-nitro-2-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 917895-55-7) , is not scientifically justified without explicit comparator data. The specific N6-cyclopentylamino substitution is a key structural determinant that can profoundly influence target engagement and selectivity. Because the target compound is reported as a selective IGF-1R inhibitor , even subtle modifications to the amine substituent may alter the pharmacophore, potentially shifting selectivity towards other kinases or abolishing activity entirely. Procurement decisions should be based on the specific compound's validated biological profile, not class-level assumptions.

Differential Evidence Assessment for 2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one (7400-24-0)


Reported IGF-1R Inhibitory Activity: Target Compound vs. Key Structural Analog

The target compound is reported as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R), a mechanism linked to inhibition of cancer cell growth and proliferation . A close structural analog, 2-amino-6-cyclopentyl-3H-pyrimidin-4-one (CAS 199863-76-8), which features a direct C6-cyclopentyl carbon-carbon bond instead of the C6-cyclopentylamino nitrogen-linked moiety, has a markedly different pharmacological profile and is not reported as an IGF-1R inhibitor . The replacement of the amino linker with a direct alkyl bond represents a fundamental change in the hydrogen-bonding pharmacophore, which would prevent it from functioning as a selective IGF-1R inhibitor. The quantitative IC50 or Ki values for the target compound against IGF-1R were not located in primary literature; the vendor-provided mechanism can only be treated as a lead-finding hypothesis until validated.

IGF-1R inhibitor Medicinal chemistry Kinase selectivity

Specialized Application Scenarios for 2-Amino-6-(cyclopentylamino)-1H-pyrimidin-4-one in Scientific Procurement


Medicinal Chemistry Hit-to-Lead Optimization of IGF-1R Kinase Inhibitors

In a medicinal chemistry campaign targeting IGF-1R-driven cancers, 2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one is a structurally defined starting point for scaffold optimization . Following vendor reports of its selective IGF-1R inhibitory activity, it can be procured for initial validation and subsequent structure-activity relationship (SAR) studies. The compound's core 2-aminopyrimidin-4-one scaffold allows for iterative exploration of the C6-amine substitution to further improve potency and selectivity.

Negative Control Generation via Strategic Pharmacophore Disruption

The distinct structural difference between the target compound and its 6-cyclopentyl analog (CAS 199863-76-8) enables a strategy for generating a negative-control compound . By procuring both compounds, a researcher can test the hypothesis that the 6-cyclopentylamino linker is essential for IGF-1R inhibition, thereby generating a matched molecular pair for target engagement studies and selectivity profiling against other kinases.

Academic Kinase Selectivity Profiling and Polypharmacology Screening

Academic screening centers evaluating libraries of pyrimidin-4-one analogs for novel kinase targets can integrate this compound into selectivity panels. Its distinct cyclopentylamino substituent, when tested alongside analogs with cyclohexylamino or phenylamino groups, helps establish the steric and electronic requirements for hit identification against emerging kinase targets. This provides foundational data for future drug discovery projects beyond IGF-1R.

Quote Request

Request a Quote for 2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.